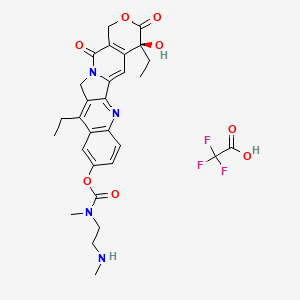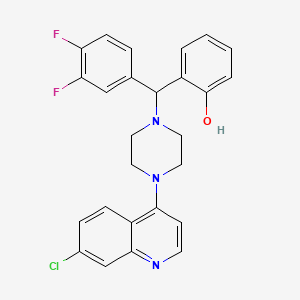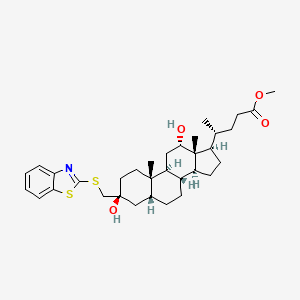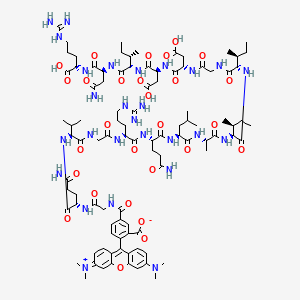
SN-38-CO-Dmeda tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SN-38-CO-Dmeda trifluoroacetate is an intermediate product used in the synthesis of antibody-conjugated drugs, specifically LND1035 . This compound is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent . SN-38-CO-Dmeda trifluoroacetate is known for its role in enhancing the delivery and efficacy of antibody-drug conjugates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SN-38-CO-Dmeda trifluoroacetate involves multiple steps. The starting material, SN-38, undergoes a series of chemical reactions to introduce the dimethyl ethylenediamine (Dmeda) moiety and the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of SN-38-CO-Dmeda trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
SN-38-CO-Dmeda trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
SN-38-CO-Dmeda trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex molecules, particularly in the development of new drugs.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: SN-38-CO-Dmeda trifluoroacetate is crucial in the development of antibody-drug conjugates, which are used in targeted cancer therapies.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of SN-38-CO-Dmeda trifluoroacetate involves its role as an intermediate in the synthesis of antibody-drug conjugates. These conjugates target specific antigens on cancer cells, delivering the cytotoxic SN-38 directly to the tumor site. This targeted delivery enhances the efficacy of the drug while minimizing side effects. The molecular targets and pathways involved include the binding of the antibody to the antigen and the subsequent internalization and release of SN-38 within the cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SN-38: The active metabolite of irinotecan, used in cancer therapy.
Irinotecan: A chemotherapeutic agent that is converted to SN-38 in the body.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Uniqueness
SN-38-CO-Dmeda trifluoroacetate is unique due to its role as an intermediate in the synthesis of antibody-drug conjugates. This makes it a valuable compound in the development of targeted cancer therapies, offering advantages in terms of specificity and reduced side effects compared to traditional chemotherapy .
Eigenschaften
Molekularformel |
C29H31F3N4O8 |
|---|---|
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-methyl-N-[2-(methylamino)ethyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H30N4O6.C2HF3O2/c1-5-16-17-11-15(37-26(34)30(4)10-9-28-3)7-8-21(17)29-23-18(16)13-31-22(23)12-20-19(24(31)32)14-36-25(33)27(20,35)6-2;3-2(4,5)1(6)7/h7-8,11-12,28,35H,5-6,9-10,13-14H2,1-4H3;(H,6,7)/t27-;/m0./s1 |
InChI-Schlüssel |
OPVMUGFXGHURAV-YCBFMBTMSA-N |
Isomerische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)


![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)


![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)




